molecular formula C24H10Cl6N2O5 B588346 1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene CAS No. 142022-61-5

1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene

Cat. No. B588346
CAS RN: 142022-61-5
M. Wt: 619.053
InChI Key: YWKYTJJAEKKQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene is a useful research compound. Its molecular formula is C24H10Cl6N2O5 and its molecular weight is 619.053. The purity is usually 95%.
BenchChem offers high-quality 1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nucleophilic Aromatic Substitution of the Nitro-group Research by Pietra and Vitali (1972) discusses the nucleophilic aromatic substitution of the nitro-group, which is a crucial reaction in organic chemistry. This process involves the replacement of a nitro group in aromatic compounds by nucleophiles. This reaction type could be pertinent to the compound due to the presence of nitro groups in its structure. Understanding this mechanism can be critical for synthesizing or modifying such compounds for specific scientific applications (Pietra & Vitali, 1972).

Heterocyclic Compounds and Biological Significance Verma, Sinha, and Bansal (2019) reviewed the biological significance of heterocyclic compounds bearing the triazine scaffold, highlighting their wide spectrum of biological activities. The triazine scaffold is structurally related to benzene, where some carbon-hydrogen units are replaced by nitrogen atoms. Given the structural complexity of the compound , which includes aromatic rings potentially similar to triazine, understanding the biological activities of such structures could be important for potential medical or pharmaceutical applications (Verma, Sinha, & Bansal, 2019).

Degradation Processes and By-products of Structurally Similar Compounds Barchańska et al. (2019) explored the degradation processes of nitisinone (NTBC) and its by-products. NTBC shares a similarity in containing nitro groups and a complex aromatic structure, akin to the compound . Understanding the degradation pathways and stability of such compounds can be crucial for environmental and pharmaceutical studies, assessing the risks and benefits of their use (Barchańska et al., 2019).

Advanced Oxidation Processes and By-products The study by Qutob et al. (2022) sheds light on advanced oxidation processes (AOPs) and the degradation of acetaminophen, producing various by-products. The relevance of this study lies in the degradation mechanisms and pathways, which can be crucial when considering the environmental impact and treatment of complex organic compounds, similar to the one (Qutob et al., 2022).

properties

IUPAC Name

1,2,3-trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H10Cl6N2O5/c25-17-5-3-13(21(27)23(17)29)15-9-11(31(33)34)1-7-19(15)37-20-8-2-12(32(35)36)10-16(20)14-4-6-18(26)24(30)22(14)28/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKYTJJAEKKQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C(=C(C=C2)Cl)Cl)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C(=C(C=C4)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H10Cl6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024110
Record name 2,2'-Oxybis(2',3',4'-trichloro-5-nitrobiphenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene

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